d-threo-PDMP
Vue d'ensemble
Description
D-threo-PDMP, or D-threo-1-phenyl-2-decanoylamino-3-morpholino-1-propanol, is a compound known for its role as an inhibitor of glycosphingolipid biosynthesis. It has been studied for its effects on cellular cholesterol homeostasis, where it has been shown to modulate endosome lipid domains and inhibit the activation of lysosomal acid lipase, leading to the accumulation of cholesterol esters and free cholesterol in late endosomes/lysosomes . This accumulation affects the esterification of LDL-derived cholesterol and decreases cell surface cholesterol .
Synthesis Analysis
The synthesis of D-threo-PDMP has been reported using enantiomerically pure starting materials derived from D-serine. The synthesis involves reductive alkylation of a protected O'Donnell's Schiff base, yielding the β-amino alcohol with high selectivity, which is then converted to D-threo-PDMP through a series of steps. This method is noted for its potential for large-scale production and for the synthesis of various analogues .
Molecular Structure Analysis
D-threo-PDMP's molecular structure allows it to interact with specific lipid domains within cells, altering the membrane structure and affecting enzyme activation . The stereochemistry of D-threo-PDMP is crucial for its biological activity, as its stereoisomer, L-PDMP, does not inhibit glycosphingolipid synthesis .
Chemical Reactions Analysis
D-threo-PDMP's chemical interactions within cells lead to significant biological outcomes. For instance, it inhibits the degradation of LDL, which in turn affects cholesterol homeostasis . Additionally, it has been shown to induce autophagy and apoptosis in A549 cells by increasing ceramide accumulation via ceramide synthase 5 protein expression .
Physical and Chemical Properties Analysis
The physical and chemical properties of D-threo-PDMP contribute to its biological activity. Its ability to alter cellular cholesterol homeostasis is independent of its inhibition of glycosphingolipid synthesis, suggesting that D-threo-PDMP's effects on membrane structure are significant . Moreover, the compound's enantiomeric purity is essential for its function, as demonstrated by the different biological activities of its stereoisomers .
Relevant Case Studies
Several studies have explored the effects of D-threo-PDMP on different cell types and conditions. For example, it has been shown to exhibit anti-tumor activity against Shope carcinoma cells by suppressing cell growth and inducing morphological differentiation . In an insect cell line, D-threo-PDMP analogues were found to suppress neurite extension, suggesting potential applications in studies of cellular development and drug development . Additionally, in Arabidopsis root cells, PDMP induced rapid changes in vacuole morphology, demonstrating its impact on cellular structures .
Applications De Recherche Scientifique
Alteration of Cellular Cholesterol Homeostasis
D-threo-PDMP, known for inhibiting glycosphingolipid biosynthesis, also alters cellular cholesterol homeostasis independently of glycosphingolipid synthesis. It inhibits the activation of lysosomal acid lipase, impacting cholesterol esterification and cell surface cholesterol levels, thereby affecting multidrug-resistant cells (Makino et al., 2006).
Modulation of Glycosphingolipid Metabolism
D-threo-PDMP serves as a critical tool in studying the biological functions of glycosphingolipids (GSLs) in living cells. It inhibits mTORC1 activity, a function independent of its influence on glucosylceramide synthase, providing insights into GSL metabolism and cell growth (Inokuchi et al., 2018).
Impact on Plant Cell Vacuole Morphology
D-threo-PDMP, as an inhibitor of glucosylceramide synthase, shows significant effects on vacuole morphology in Arabidopsis root cells. It induces vacuole fusion and affects cytoplasmic channels, contributing to our understanding of cell compartmentalization in plants (Krüger et al., 2012).
Inhibition of Neurite Outgrowth
D-threo-PDMP analogs suppress neurite extension in insect cell lines, offering a model for studying GSL effects in cellular development and drug development studies (Slavish et al., 2004).
Effect on Fibroblast Growth and Glycosphingolipid Synthesis
D-threo-PDMP significantly inhibits the growth of rabbit skin fibroblasts and alters the synthesis of glycosphingolipids. This effect provides insights into the role of these lipids in cell growth and surface structure (Uemura et al., 1990).
Role in Neurite Outgrowth in Neuroblastoma Cells
D-threo-PDMP affects neurite outgrowth in murine neuroblastoma cells, suggesting a potential role for glycosphingolipids in neural development (Uemura et al., 1991).
Metabolism and Therapeutic Potential
Studies on the metabolism of D-threo-PDMP highlight its rapid conversion to polar products and suggest potential therapeutic applications, especially in enhancing the effects of other drugs by modulating drug metabolism (Shukla & Radin, 1991).
Facilitating Synthesis of PDMP Analogues
A solid-phase synthesis approach for D-threo-PDMP derivatives provides a strategy for the production of compound libraries, aiding in the development of new pharmaceutical agents (Dong et al., 2013).
Impact on Atherosclerosis and Cardiac Hypertrophy
Encapsulation of D-threo-PDMP in a biodegradable polymer enhances its in vivo longevity, showing significant efficacy in interfering with atherosclerosis and cardiac hypertrophy in animal models (Mishra et al., 2015).
Safety And Hazards
Orientations Futures
D-threo-PDMP is a potent glucoceramide synthase (GCS) inhibitor, which reduces the glycosphingolipids on the cell surface by inhibiting glycosylation . It holds promise for the treatment of atherosclerosis and cardiac hypertrophy but rapid in vivo clearance has severely hindered translation to the clinic . To overcome this impediment, a materials-based delivery strategy wherein D-PDMP was encapsulated within a biodegradable polymer composed of poly ethylene glycol (PEG) and sebacic acid (SA) was used . This substantially increased in vivo longevity provided by polymer encapsulation resulted in an order of magnitude gain in efficacy for interfering with atherosclerosis and cardiac hypertrophy in apoE-/- mice fed a high fat and high cholesterol (HFHC) diet .
Propriétés
IUPAC Name |
N-[(1R,2R)-1-hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H38N2O3.ClH/c1-2-3-4-5-6-7-11-14-22(26)24-21(19-25-15-17-28-18-16-25)23(27)20-12-9-8-10-13-20;/h8-10,12-13,21,23,27H,2-7,11,14-19H2,1H3,(H,24,26);1H/t21-,23-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVJHJOYQTSEKPK-BLDCTAJRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CN1CCOCC1)C(C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@H](CN1CCOCC1)[C@@H](C2=CC=CC=C2)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401017468 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
427.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>64.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID46500380 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
d-threo-PDMP | |
CAS RN |
80938-69-8 | |
Record name | N-[(1R,2R)-1-Hydroxy-3-morpholin-4-yl-1-phenylpropan-2-yl]decanamide;hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401017468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.